molecular formula C20H31N3S B13360615 N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine

N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine

Cat. No.: B13360615
M. Wt: 345.5 g/mol
InChI Key: MDATXNCOHWQGIE-UHFFFAOYSA-N
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Description

N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine is a complex organic compound featuring a unique spiro structure. This compound is characterized by the presence of an adamantane core, an imidazole ring, and a cyclohexanamine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine typically involves multiple steps. One common approach is the cyclization of a precursor containing the adamantane and imidazole moieties. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde
  • (EZ)-N-Methyl-1-(methylsulphanyl)-2-nitroethen-1-amine

Uniqueness

N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H31N3S

Molecular Weight

345.5 g/mol

IUPAC Name

N-cyclohexyl-1'-methyl-2'-methylsulfanylspiro[adamantane-2,5'-imidazole]-4'-imine

InChI

InChI=1S/C20H31N3S/c1-23-19(24-2)22-18(21-17-6-4-3-5-7-17)20(23)15-9-13-8-14(11-15)12-16(20)10-13/h13-17H,3-12H2,1-2H3

InChI Key

MDATXNCOHWQGIE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=NC2CCCCC2)C13C4CC5CC(C4)CC3C5)SC

Origin of Product

United States

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